ATB107
CAS No.:
Cat. No.: VC0006611
Molecular Formula: C21H28N8
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H28N8 |
---|---|
Molecular Weight | 392.5 g/mol |
IUPAC Name | 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+ |
Standard InChI Key | ZAPISBYVBGLUBW-NLRVBDNBSA-N |
Isomeric SMILES | C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 |
SMILES | C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 |
Canonical SMILES | C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 |
Chemical and Pharmacological Properties
ATB107 (CAS 455325-51-6) is a nitrogen-rich heterocyclic compound with a molecular weight of 392.5 g/mol. Its hydrochloride derivative (CHClN) increases the molecular weight to 428.96 g/mol, enhancing solubility in dimethyl sulfoxide (DMSO) to 4.29 mg/mL at 10 mM . The compound’s stability is temperature-dependent, requiring storage at 2–8°C in its pure form and -80°C when dissolved in solvent .
Structural and Functional Insights
The planar structure of ATB107 enables tight binding to IGPS, a key enzyme in the tryptophan biosynthesis pathway of Mtb. Computational homology modeling of IGPS revealed critical binding residues (Glu168 and Asn189), which form hydrogen bonds with ATB107’s amino and carbonyl groups . This interaction disrupts substrate (1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate) binding, as evidenced by a 3.5-fold increase in values in enzymatic assays .
Table 1: Comparative Properties of ATB107 and Its Hydrochloride Derivative
Property | ATB107 | ATB107 Hydrochloride |
---|---|---|
Molecular Formula | CHN | CHClN |
Molecular Weight (g/mol) | 392.5 | 428.96 |
Solubility in DMSO | Low | 4.29 mg/mL |
Storage Conditions | 2–8°C | -80°C (in solvent) |
Mechanism of Action: Targeting Tryptophan Biosynthesis
Inhibition of Indole-3-Glycerol Phosphate Synthase (IGPS)
IGPS catalyzes the fifth step in tryptophan biosynthesis, converting 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate to indole-3-glycerol phosphate. ATB107 competitively inhibits this reaction with a dissociation constant () of 3 μM, effectively starving Mtb of tryptophan—an amino acid critical for protein synthesis and secondary metabolite production . Proteomic analyses of ATB107-treated Mtb strains revealed downregulation of Rv3246c, a transcriptional regulator in the MtrA-MtrB two-component system, which modulates stress responses and cell wall integrity .
Cross-Reactivity with Existing Antitubercular Drugs
Antimicrobial Activity Against Mycobacterium tuberculosis
In Vitro Efficacy
ATB107 exhibits potent activity against both laboratory and clinical Mtb strains:
Table 2: Susceptibility of Clinical Mtb Isolates to ATB107 Hydrochloride
Strain Type | % Susceptible at 1 μg/mL | % Susceptible at 0.1 μg/mL |
---|---|---|
Drug-sensitive (n=50) | 100% | 82% |
MDR-TB (n=80) | 83.8% | 31.3% |
Current Research and Future Directions
Ongoing Phase IIa clinical trials are evaluating ATB107 (oral, 10 mg/kg daily) in MDR-TB patients, with preliminary results showing a 1.5-log reduction in sputum bacterial load after 8 weeks . Future studies will explore inhaled formulations to enhance lung bioavailability and combination regimens with bedaquiline.
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